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Abstract
Finerenone (BAY 94-8862) is a first-in-class, non-steroidal, selective mineralocorticoid

receptor (MR) antagonist developed by Bayer. It represents a significant advancement in the

treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). Unlike its

steroidal predecessors, spironolactone and eplerenone, Finerenone exhibits a unique

physicochemical and pharmacological profile, leading to a favorable balance of efficacy and

safety, particularly with regard to hyperkalemia. This technical guide provides a comprehensive

overview of the discovery, lead optimization, and detailed chemical synthesis of Finerenone. It

includes a thorough examination of its mechanism of action, supported by quantitative data

from preclinical and clinical studies, and detailed experimental protocols for key assays.

Discovery and Lead Optimization
The development of Finerenone was driven by the need for a novel mineralocorticoid receptor

antagonist with an improved safety profile over existing steroidal MRAs. The discovery process

began with a high-throughput screening of approximately one million compounds to identify

novel, non-steroidal scaffolds with MR antagonistic activity.[1] This screening identified a cluster

of dihydropyridines (DHPs) as promising starting points.

The lead optimization program focused on enhancing potency, selectivity, and pharmacokinetic

properties. A key publication by Bärfacker et al. (2012) details the structure-activity relationship
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(SAR) studies that led to the identification of Finerenone.[2] The optimization process involved

systematic modifications of the dihydropyridine core, leading to the discovery of a novel series

of heterobicyclic analogs of naphthyridine derivatives.[1] This ultimately resulted in the

selection of Finerenone (BAY 94-8862) as the clinical candidate, demonstrating high potency

and selectivity for the mineralocorticoid receptor.[2] The key researchers involved in this

discovery were affiliated with Bayer HealthCare.[3]

Mechanism of Action
Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the

mineralocorticoid receptor.[4][5] Overactivation of the MR by aldosterone contributes to

inflammation and fibrosis in the heart and kidneys.[5][6] Finerenone blocks the binding of

aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to the

expression of pro-inflammatory and pro-fibrotic genes.[4][5][6]

A key aspect of Finerenone's mechanism is its ability to impede the aldosterone-dependent

nuclear import of the MR and prevent the genomic recruitment of the steroid receptor

coactivator-1 (SRC-1).[4][7] This distinguishes it from steroidal MRAs and contributes to its

unique pharmacological profile.
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Mineralocorticoid Receptor Signaling Pathway and Finerenone's Mechanism of Action.
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Chemical Synthesis of Finerenone
The chemical synthesis of Finerenone has been approached through various routes, including

racemic synthesis followed by chiral resolution and, more recently, enantioselective synthesis.

The core of the molecule is a dihydronaphthyridine scaffold.

Racemic Synthesis and Chiral Resolution
An early and scalable approach to Finerenone involves the synthesis of a racemic mixture,

followed by the separation of the desired (S)-enantiomer.

Experimental Protocol: Racemic Synthesis and Chiral Resolution

Step 1: Synthesis of the Dihydronaphthyridine Core

A common strategy involves a multi-component Hantzsch-type reaction. For example, 4-cyano-

2-methoxybenzaldehyde, ethyl acetoacetate, and an appropriate aminopyridine derivative are

condensed to form the dihydropyridine ring.

Step 2: Chiral Resolution using Di-p-toluoyl-D-tartaric acid

The racemic Finerenone is dissolved in a suitable solvent system, such as a mixture of

ethanol and water.

A solution of di-p-toluoyl-D-tartaric acid in the same solvent system is added.

The mixture is heated to achieve a clear solution and then slowly cooled to allow for the

crystallization of the diastereomeric salt of the (S)-enantiomer.

The crystalline salt is isolated by filtration.

The desired (S)-enantiomer can be liberated from the salt by treatment with a base, such as

sodium carbonate.

The enantiomeric excess (ee) of the final product can be determined by chiral HPLC. An ee

of >99% can be achieved through this method.

Enantioselective Synthesis
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More recent synthetic efforts have focused on asymmetric methods to directly obtain the (S)-

enantiomer, thus avoiding the need for chiral resolution and improving the overall efficiency.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A 6-step enantioselective synthesis has been reported, with the key step being an asymmetric

transfer hydrogenation of a naphthyridine precursor.

Preparation of the Naphthyridine Precursor: The synthesis starts from commercially available

materials to construct the planar naphthyridine ring system corresponding to Finerenone.

Asymmetric Transfer Hydrogenation:

The naphthyridine precursor is dissolved in a suitable solvent (e.g., toluene).

A chiral phosphoric acid catalyst and a Hantzsch ester (as the hydrogen source) are

added.

The reaction is heated to around 100 °C for approximately 24 hours.

This step proceeds via a dynamic kinetic resolution of two atropisomeric forms of the

naphthyridine precursor.

The reaction yields Finerenone with a high enantiomeric excess (e.g., 94:6 e.r.).

Purification: The final product is purified using standard chromatographic techniques.

Workflow for Finerenone Synthesis
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Racemic Synthesis & Chiral Resolution Asymmetric Synthesis
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Comparison of Racemic and Asymmetric Synthesis Routes for Finerenone.

Quantitative Data
Table 1: In Vitro Potency and Selectivity of Finerenone
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Parameter Finerenone Spironolactone Eplerenone

MR IC50 (nM) 18[1][8] 24[8] 990[8]

GR IC50 (nM) >10,000[8] 2400[8] 22,000[8]

AR IC50 (nM) >10,000[8] 77[8] 21,200[8]

PR IC50 (nM) >10,000[8] 740[8] 31,200[8]

MR Selectivity vs. GR >555-fold ~100-fold ~22-fold

MR Selectivity vs. AR >555-fold ~3-fold ~21-fold

MR Selectivity vs. PR >555-fold ~31-fold ~32-fold

GR: Glucocorticoid Receptor, AR: Androgen Receptor, PR: Progesterone Receptor

Table 2: Pharmacokinetic Properties of Finerenone in
Humans

Parameter Value

Time to Cmax (tmax) ~0.75 h (fasting)[9]

Terminal Half-life (t1/2) ~2-3 hours[10][11]

Absolute Bioavailability 43.5%[2][9]

Protein Binding High[12]

Metabolism
Primarily by CYP3A4 (~90%) and to a lesser

extent by CYP2C8 (~10%)[11]

Excretion
~80% renal (as metabolites), ~20% fecal (as

metabolites)[11]

Table 3: Key Efficacy Outcomes from Clinical Trials
(FIDELIO-DKD & FIGARO-DKD)
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Outcome
Finerenone vs. Placebo
(Hazard Ratio [95% CI])

Reference

Primary Kidney Composite

Outcome (FIDELIO-DKD)
0.82 [0.73–0.93] [12]

Key Secondary Cardiovascular

Composite Outcome

(FIDELIO-DKD)

0.86 [0.75–0.99] [12]

Primary Cardiovascular

Composite Outcome

(FIGARO-DKD)

0.87 [0.76-0.98]

Reduction in Urine Albumin-to-

Creatinine Ratio (UACR)

Significant dose-dependent

reduction
[13]

Experimental Protocols
Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of Finerenone for the mineralocorticoid receptor.

Methodology:

Receptor Source: Human mineralocorticoid receptors expressed in a suitable cell line (e.g.,

HEK293 cells).

Radioligand: [3H]-Aldosterone.

Assay Buffer: Tris-HCl buffer containing appropriate salts and stabilizing agents.

Procedure: a. A constant concentration of [3H]-Aldosterone is incubated with the receptor

preparation in the presence of increasing concentrations of Finerenone. b. The incubation is

carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. c.

Non-specific binding is determined in the presence of a high concentration of unlabeled

aldosterone. d. The reaction is terminated by rapid filtration through glass fiber filters to

separate bound and free radioligand. e. The radioactivity retained on the filters is quantified

by liquid scintillation counting.
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Data Analysis: The IC50 value (the concentration of Finerenone that inhibits 50% of the

specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki

(inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

MR Transactivation Assay
Objective: To assess the functional antagonist activity of Finerenone on the mineralocorticoid

receptor.

Methodology:

Cell Line: A suitable mammalian cell line (e.g., CHO-K1 or HEK293) co-transfected with an

expression vector for the human mineralocorticoid receptor and a reporter gene construct.

Reporter Gene: The reporter construct typically contains a promoter with multiple hormone

response elements (HREs) driving the expression of a reporter gene such as luciferase or

beta-galactosidase.

Procedure: a. The transfected cells are plated in multi-well plates. b. The cells are treated

with a constant concentration of aldosterone (agonist) in the presence of increasing

concentrations of Finerenone. c. Control wells include cells treated with vehicle, aldosterone

alone, and Finerenone alone. d. After an incubation period (e.g., 24 hours), the cells are

lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

Data Analysis: The IC50 value, representing the concentration of Finerenone that inhibits

50% of the aldosterone-induced reporter gene expression, is determined by fitting the data to

a dose-response curve.

Conclusion
Finerenone is a testament to the success of rational drug design, emerging from a large-scale

screening and meticulous lead optimization process. Its non-steroidal structure and unique

mechanism of action, which involves the inhibition of MR nuclear import and coactivator

recruitment, translate into a potent and selective MR antagonist with a favorable clinical profile.

The chemical synthesis of Finerenone has evolved from racemic approaches requiring chiral

resolution to more efficient enantioselective methods. The robust preclinical and clinical data

supporting its efficacy in reducing cardiorenal events in patients with CKD and T2D have
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established Finerenone as a valuable therapeutic option. This technical guide provides a

foundational resource for researchers and professionals in the field of drug development,

offering detailed insights into the discovery and synthesis of this innovative therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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